molecular formula C21H23N3O3S2 B6531107 1-[4-(6-methanesulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one CAS No. 923422-02-0

1-[4-(6-methanesulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

Cat. No.: B6531107
CAS No.: 923422-02-0
M. Wt: 429.6 g/mol
InChI Key: FIEYWFAIBTWZOP-UHFFFAOYSA-N
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Description

This compound is a novel benzothiazole–piperazine hybrid . It has been rationally designed, synthesized, and evaluated as a multifunctional ligand against Alzheimer’s disease (AD) . The compound has shown modest to strong inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation .


Synthesis Analysis

The compound was synthesized through a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1 H NMR, 13 C NMR, and mass spectral technique .


Molecular Structure Analysis

The compound is a hybrid molecule consisting of isothiazole and piperazine moieties . It acts as dopamine and serotonin antagonists and is used as antipsychotic drug substances .


Chemical Reactions Analysis

The compound has shown effective, uncompetitive, and selective inhibition against AChE . The Lineweaver–Burk reciprocal plots exhibited a decrease in Vmax as well as Km with increasing inhibitor concentration .

Future Directions

The compound may be a suitable lead for further development as an effective therapeutic agent for therapy in the future . It has shown promising results against AD and has the potential to be developed into a multifunctional ligand .

Properties

IUPAC Name

1-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-29(26,27)17-8-9-18-19(15-17)28-21(22-18)24-13-11-23(12-14-24)20(25)10-7-16-5-3-2-4-6-16/h2-6,8-9,15H,7,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEYWFAIBTWZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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